molecular formula C19H29Br2NO8 B604969 3,4-Dibromo-Mal-PEG4-t-butyl ester CAS No. 2030168-38-6

3,4-Dibromo-Mal-PEG4-t-butyl ester

Cat. No.: B604969
CAS No.: 2030168-38-6
M. Wt: 559.25
InChI Key: JOTPXNOGHQCGCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4-Dibromo-Mal-PEG4-t-butyl ester is a polyethylene glycol (PEG) linker containing a dibromomaleimide group and a t-butyl protecting group. The dibromomaleimide group allows for two points of attachment because both bromine atoms can be substituted. The t-butyl ester can be removed under acidic conditions. This compound is known for its hydrophilic PEG chain, which increases its water solubility in aqueous media .

Biochemical Analysis

Biochemical Properties

3,4-Dibromo-Mal-PEG4-t-butyl ester plays a crucial role in biochemical reactions as a PEG linker. The dibromomaleimide group can interact with thiol groups on proteins and enzymes, forming stable thioether bonds. This interaction is particularly useful in the conjugation of proteins and peptides, allowing for the creation of targeted drug delivery systems and other bioconjugates. The t-butyl ester can be removed under acidic conditions, further increasing the versatility of this compound in various biochemical applications .

Cellular Effects

This compound influences various cellular processes by facilitating the conjugation of biomolecules. This compound can affect cell signaling pathways by modifying proteins involved in these pathways. For example, the conjugation of signaling proteins with this compound can alter their activity, leading to changes in gene expression and cellular metabolism. Additionally, the hydrophilic PEG chain increases the solubility of the conjugated molecules, enhancing their bioavailability and cellular uptake .

Molecular Mechanism

The molecular mechanism of this compound involves the formation of stable thioether bonds with thiol groups on biomolecules. This interaction can lead to the inhibition or activation of enzymes, depending on the nature of the conjugated molecule. For instance, the conjugation of an enzyme inhibitor with this compound can enhance its inhibitory effect by increasing its stability and solubility. Similarly, the conjugation of an enzyme activator can enhance its activity by improving its bioavailability .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The t-butyl ester protecting group can be removed under acidic conditions, leading to the formation of the active dibromomaleimide group. This process can be controlled to achieve the desired level of conjugation and activity. Long-term studies have shown that this compound remains stable under standard storage conditions, with minimal degradation observed over time .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, this compound can effectively conjugate with target biomolecules without causing significant toxicity. At high doses, toxic effects such as cellular stress and apoptosis have been observed. These effects are likely due to the excessive conjugation of critical cellular proteins, leading to the disruption of normal cellular functions .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interaction with thiol-containing enzymes and cofactors. The conjugation of this compound with enzymes can alter their activity, leading to changes in metabolic flux and metabolite levels. For example, the conjugation of a metabolic enzyme with this compound can inhibit its activity, resulting in the accumulation of its substrate and the depletion of its product .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The hydrophilic PEG chain enhances its solubility, allowing for efficient distribution in aqueous environments. Additionally, the dibromomaleimide group can facilitate the targeting of specific cellular compartments, enhancing the localization and accumulation of the conjugated molecules .

Subcellular Localization

The subcellular localization of this compound is influenced by its targeting signals and post-translational modifications. The dibromomaleimide group can direct the conjugated molecules to specific organelles, such as the nucleus or mitochondria, depending on the nature of the targeting signals. This localization can affect the activity and function of the conjugated molecules, leading to changes in cellular processes and functions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dibromo-Mal-PEG4-t-butyl ester typically involves the reaction of dibromomaleimide with a PEG4-t-butyl ester under specific conditions. The dibromomaleimide group allows for two points of attachment, as each bromine can be substituted with a thiol to form two thioether bonds. The t-butyl ester can be removed under acidic conditions, allowing further reactions .

Industrial Production Methods

Industrial production methods for this compound involve large-scale synthesis using high-purity reagents and controlled reaction conditions to ensure consistency and quality. The compound is typically produced in reagent grade for research purposes, with options for custom synthesis and GMP-grade production for specific applications .

Comparison with Similar Compounds

Properties

IUPAC Name

tert-butyl 3-[2-[2-[2-[2-(3,4-dibromo-2,5-dioxopyrrol-1-yl)ethoxy]ethoxy]ethoxy]ethoxy]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29Br2NO8/c1-19(2,3)30-14(23)4-6-26-8-10-28-12-13-29-11-9-27-7-5-22-17(24)15(20)16(21)18(22)25/h4-13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOTPXNOGHQCGCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCOCCOCCOCCOCCN1C(=O)C(=C(C1=O)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29Br2NO8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

559.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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